5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one
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Overview
Description
5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one is a benzene derivative with a terminal chromene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one typically involves the reaction of appropriate benzyl-protected phenols with suitable phenyl-substituted chromenone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the benzyloxy or phenyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5,7-bis(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one
- 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one
Uniqueness
5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C29H22O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-phenyl-5,7-bis(phenylmethoxy)chromen-2-one |
InChI |
InChI=1S/C29H22O4/c30-28-18-25(23-14-8-3-9-15-23)29-26(32-20-22-12-6-2-7-13-22)16-24(17-27(29)33-28)31-19-21-10-4-1-5-11-21/h1-18H,19-20H2 |
InChI Key |
LGYLCMNQOPQAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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